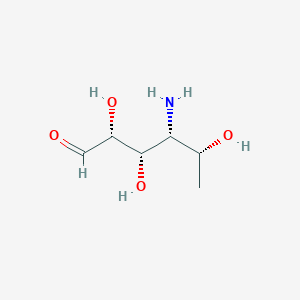

4-Amino-4,6-dideoxyglucose

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO4 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-4-amino-2,3,5-trihydroxyhexanal |

InChI |

InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1 |

InChI Key |

UEHGPSGGFKLPTD-JGWLITMVSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@H](C=O)O)O)N)O |

Canonical SMILES |

CC(C(C(C(C=O)O)O)N)O |

Synonyms |

4-amino-4,6-dideoxy-D-glucose 4-amino-4,6-dideoxyglucose Qui4N suga |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 4 Amino 4,6 Dideoxyglucose

Precursor Utilization and Initial Nucleotide-Sugar Transformations

The initial phase of 4-amino-4,6-dideoxyglucose synthesis involves the activation of a glucose moiety by attaching it to a nucleotide diphosphate (B83284). This activation is a critical step, preparing the sugar for subsequent enzymatic modifications. The choice of nucleotide, either dTDP or UDP, dictates the specific enzymatic machinery employed in the downstream steps of the pathway.

Role of Glucose-1-phosphate and Deoxythymidine Diphosphate in dTDP-linked Synthesis

In many bacteria, the synthesis of this compound commences with the reaction between glucose-1-phosphate and deoxythymidine triphosphate (dTTP). researchgate.net This reaction is catalyzed by glucose-1-phosphate thymidylyltransferase (also known as RmlA), which facilitates the attachment of the glucose-1-phosphate to dTMP, forming dTDP-D-glucose. researchgate.netwisc.edunih.gov This initial step is fundamental for the production of a wide array of dTDP-activated deoxysugars. nih.gov The formation of dTDP-D-glucose serves as the entry point into the dTDP-linked pathway for deoxysugar biosynthesis. nih.govresearchgate.netgoogle.com

The dTDP-linked pathway is prevalent in the biosynthesis of various bacterial products, including the O-antigens of some pathogenic bacteria like Shigella dysenteriae and Escherichia coli, as well as in the production of antibiotics. nih.govtandfonline.com For instance, the biosynthesis of dTDP-L-rhamnose, another deoxysugar, also begins with the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. nih.gov

Role of Uridine (B1682114) Diphosphate in UDP-linked Synthesis

Alternatively, in some organisms, including certain fungi and the giant Mimivirus, the biosynthesis of this compound proceeds via a UDP-linked pathway. nih.govasm.orgictv.global In this pathway, the precursor is UDP-D-glucose. nih.govasm.orgictv.global The synthesis of UDP-D-glucose typically starts from glucose, which is first phosphorylated to glucose-6-phosphate by a hexokinase. asm.org This is then isomerized to glucose-1-phosphate by phosphoglucomutase. asm.org Subsequently, UDP-D-glucose pyrophosphorylase (UDPGP) catalyzes the reaction of glucose-1-phosphate with uridine triphosphate (UTP) to form UDP-D-glucose. asm.org

This UDP-activated glucose is then channeled into the biosynthetic pathway for various UDP-sugars, including UDP-4-amino-4,6-dideoxyglucose. nih.govasm.orgictv.global The Mimivirus, for example, utilizes UDP-D-glucose as the substrate for the synthesis of the unusual sugar 4-amino-4,6-dideoxy-d-glucose, also known as viosamine, which is a component of its heavily glycosylated surface fibers. nih.govwiley.comresearchgate.net

Key Enzymatic Steps and Intermediate Formation

Following the initial nucleotide activation, the sugar molecule undergoes a series of enzymatic modifications. These steps are catalyzed by highly specific enzymes that orchestrate the dehydration and subsequent amination of the sugar ring, leading to the formation of this compound.

dTDP-Glucose 4,6-Dehydratase (RmlB) Activity and dTDP-4-keto-6-deoxyglucose Generation

In the dTDP-linked pathway, the second and committing step is the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. wisc.eduebi.ac.uk This irreversible reaction is catalyzed by the NAD⁺-dependent enzyme dTDP-D-glucose 4,6-dehydratase, commonly known as RmlB. nih.govresearchgate.net RmlB is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov

The catalytic mechanism of RmlB involves three main steps:

Oxidation of the C4'-hydroxyl group of the glucose moiety by NAD⁺ to form a 4'-keto intermediate and NADH. wisc.edu

Elimination of a water molecule from C5' and C6' to create a glucose-5,6-ene intermediate. wisc.edu

Reduction of the C6' double bond by the previously formed NADH to yield the final product, dTDP-4-keto-6-deoxy-D-glucose, and regenerate NAD⁺. wisc.edu

This intermediate, dTDP-4-keto-6-deoxy-D-glucose, is a crucial branch point in the biosynthesis of many 6-deoxysugars. wisc.eduacs.orgoup.com The structure of RmlB from Salmonella enterica serovar Typhimurium has been solved, revealing a homodimeric structure with each monomer having two domains. nih.gov The N-terminal domain binds the NAD⁺ cofactor, while the C-terminal domain binds the dTDP-D-glucose substrate. nih.gov The active site contains a highly conserved YXXXK motif, which is characteristic of the SDR family. nih.govfrontiersin.org

UDP-Glucose 4,6-Dehydratase (e.g., Mimivirus R141) Activity and UDP-4-keto-6-deoxyglucose Generation

In the UDP-linked pathway, an analogous dehydration reaction occurs, catalyzed by a UDP-D-glucose 4,6-dehydratase. nih.govasm.orgictv.global A well-studied example is the R141 enzyme from the Acanthamoeba polyphaga Mimivirus. nih.govnih.gov This enzyme catalyzes the conversion of UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose. nih.govnih.govresearchgate.net The Mimivirus genome encodes both this 4,6-dehydratase (R141) and a subsequent aminotransferase (L136) required for the synthesis of UDP-4-amino-4,6-dideoxy-D-glucose. nih.govresearchgate.net

Interestingly, while initially annotated as a dTDP-D-glucose 4,6-dehydratase, further studies revealed that R141 from Mimivirus can utilize both UDP-D-glucose and dTDP-D-glucose as substrates with nearly identical catalytic efficiency. nih.govwiley.comnih.gov The structure of R141 places it within the short-chain dehydrogenase/reductase (SDR) superfamily, similar to its bacterial counterparts. nih.govnih.gov However, there are distinct conformational differences, particularly in the region of the conserved tyrosine residue implicated in catalysis, suggesting that a significant conformational change may occur upon substrate binding. nih.gov The product of this reaction, UDP-4-keto-6-deoxyglucose, is a key intermediate that can be directed towards the synthesis of either UDP-L-rhamnose or UDP-4-amino-4,6-dideoxy-D-glucose. researchgate.netasm.org

Amination Reactions Catalyzed by Pyridoxal (B1214274) 5'-Phosphate (PLP)-Dependent Aminotransferases

The final step in the formation of this compound is the introduction of an amino group at the C4' position of the sugar. This is accomplished by a class of enzymes known as aminotransferases (or transaminases), which utilize pyridoxal 5'-phosphate (PLP) as a cofactor. wiley.comwikipedia.orgnih.gov These enzymes catalyze the transfer of an amino group from an amino acid donor, typically L-glutamate, to the 4-keto group of the nucleotide-linked sugar intermediate. wikipedia.orgwikipedia.org

In the dTDP-linked pathway, an enzyme such as GerB from Streptomyces sp. GERI-155 or VioA from Shigella dysenteriae catalyzes the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-amino-4,6-dideoxy-D-glucose. nih.govnih.govresearchgate.net Similarly, in the UDP-linked pathway of Mimivirus, the enzyme L136, a PLP-dependent aminotransferase, catalyzes the formation of UDP-4-amino-4,6-dideoxy-D-glucose from UDP-4-keto-6-deoxy-D-glucose. nih.govwiley.comresearchgate.net

The mechanism of these PLP-dependent aminotransferases involves the formation of a Schiff base between the PLP cofactor and a lysine (B10760008) residue in the enzyme's active site. wikipedia.orgebi.ac.uk The amino acid substrate then displaces the lysine to form an external aldimine with PLP. wikipedia.org This is followed by a tautomerization to a ketimine intermediate, which is then hydrolyzed to release the keto acid product and form pyridoxamine (B1203002) 5'-phosphate (PMP). wikipedia.org The PMP then reacts with the keto-sugar substrate, transferring the amino group to form the amino sugar product and regenerate the PLP-enzyme complex. wikipedia.org

dTDP-4-amino-4,6-dideoxy-D-glucose Transaminase (VioA, EC 2.6.1.33) in dTDP-linked Pathway

The enzyme dTDP-4-amino-4,6-dideoxy-D-glucose transaminase, also known as VioA (EC 2.6.1.33), plays a pivotal role in the biosynthesis of dTDP-4-amino-4,6-dideoxy-D-glucose, a precursor to viosamine and its derivatives. chalmers.seenzymes.me.ukwikipedia.org This pyridoxal phosphate (B84403) (PLP)-dependent enzyme catalyzes the transfer of an amino group from an amino donor, such as L-glutamate, to the C-4 position of dTDP-4-dehydro-6-deoxy-D-glucose. wikipedia.orgcusabio.com

The reaction catalyzed by VioA is a critical step in the biosynthesis of modified sugars found in the O-antigens of bacteria like Escherichia coli O7 and Shigella dysenteriae type 7, as well as in the flagellin (B1172586) glycosylation of Pseudomonas syringae. researchgate.netresearchgate.netnih.gov In P. syringae pv. tabaci, the vioA gene is part of a "viosamine island," a gene cluster responsible for the synthesis of modified viosamine. nih.govresearchgate.net The product of the VioA-catalyzed reaction, dTDP-4-amino-4,6-dideoxy-D-glucose (dTDP-viosamine), can be further modified by other enzymes in the pathway, such as acetyltransferases (VioB), to form derivatives like dTDP-N-acetylviosamine. researchgate.netnih.gov

Table 1: Key Characteristics of VioA Enzyme

| Feature | Description |

| Enzyme Commission No. | EC 2.6.1.33 chalmers.seenzymes.me.uk |

| Systematic Name | dTDP-4-amino-4,6-dideoxy-D-glucose:2-oxoglutarate aminotransferase wikipedia.org |

| Common Names | VioA, TDP-4-keto-6-deoxy-D-glucose transaminase chalmers.se |

| Cofactor | Pyridoxal phosphate (PLP) wikipedia.orgcusabio.com |

| Substrates | dTDP-4-dehydro-6-deoxy-D-glucose, L-glutamate wikipedia.orgcusabio.com |

| Products | dTDP-4-amino-4,6-dideoxy-D-glucose, 2-oxoglutarate wikipedia.org |

| Biological Role | Biosynthesis of dTDP-viosamine, a precursor for modified sugars in bacterial cell surface structures. researchgate.netresearchgate.netnih.gov |

DesI-mediated Formation of dTDP-4-amino-4,6-dideoxyglucose from Streptomyces venezuelae

In the bacterium Streptomyces venezuelae, the biosynthesis of the deoxysugar desosamine (B1220255), a component of macrolide antibiotics like erythromycin (B1671065), involves a pathway that generates dTDP-4-amino-4,6-dideoxyglucose as an intermediate. nih.govnih.gov The enzyme responsible for this specific step is DesI, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase. nih.govnih.govresearchgate.net

DesI catalyzes the transfer of an amino group to the equatorial position of the C-4 carbon of dTDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net This reaction is a crucial part of a six-enzyme pathway that ultimately produces dTDP-desosamine. nih.govnih.gov The structure of DesI has been solved in complex with its product, revealing important insights into its catalytic mechanism. nih.govnih.gov Interestingly, while DesI is structurally related to other sugar aminotransferases, it exhibits a strong preference for the dTDP-linked sugar substrate. wiley.comnih.gov The genes for desosamine biosynthesis, including desI, are organized in a gene cluster in S. venezuelae. pnas.org

L136-mediated Formation of UDP-4-amino-4,6-dideoxyglucose (UDP-Viosamine) in Mimivirus

The giant DNA virus, Acanthamoeba polyphaga Mimivirus, possesses its own machinery for the biosynthesis of unusual sugars, including 4-amino-4,6-dideoxy-D-glucose, also known as viosamine. nih.govresearchgate.netnih.gov The enzyme responsible for the key amination step is encoded by the L136 gene. nih.govresearchgate.netnih.gov L136 is a pyridoxal phosphate-dependent sugar aminotransferase that catalyzes the formation of UDP-4-amino-4,6-dideoxy-D-glucose (UDP-viosamine) from the precursor UDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.netnih.gov

This pathway is notable because it utilizes a UDP-linked sugar substrate, in contrast to the dTDP-linked substrates commonly seen in bacteria. wiley.comnih.govresearchgate.net The L136 enzyme can, however, utilize both UDP- and dTDP-linked substrates with comparable efficiency. wiley.comnih.gov The biosynthesis of UDP-viosamine in Mimivirus is part of a larger, virus-encoded glycosylation system that is independent of its amoebal host. nih.govresearchgate.netnih.gov The L136 gene is located within a nine-gene cluster that includes other genes potentially involved in glycan formation. nih.govresearchgate.netnih.gov Phylogenetic analysis suggests that the L136 enzyme was acquired early in the evolution of the virus and was not a recent horizontal gene transfer from bacteria. nih.govnih.gov

Table 2: Comparison of Aminotransferases in this compound Biosynthesis

| Enzyme | Organism | Nucleotide Sugar Substrate | Product | Biological Context |

| VioA | Bacteria (e.g., P. syringae) | dTDP-4-dehydro-6-deoxy-D-glucose | dTDP-4-amino-4,6-dideoxy-D-glucose | Flagellin glycosylation, O-antigen synthesis researchgate.netnih.gov |

| DesI | Streptomyces venezuelae | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-amino-4,6-dideoxyglucose | Biosynthesis of desosamine for macrolide antibiotics nih.govnih.gov |

| L136 | Mimivirus | UDP-4-keto-6-deoxy-D-glucose | UDP-4-amino-4,6-dideoxy-D-glucose | Viral glycan synthesis nih.govresearchgate.netnih.gov |

Stereospecificity of Amino Group Transfer (Equatorial vs. Axial)

The stereochemical outcome of the amino group transfer at the C-4 position of the sugar ring is a critical feature of aminotransferases involved in dideoxyamino sugar biosynthesis. These enzymes exhibit remarkable stereospecificity, transferring the amino group to either the equatorial or axial position.

A notable example of this stereocontrol is seen in the comparison between DesI from Streptomyces venezuelae and PseC from Helicobacter pylori. nih.gov DesI catalyzes the transfer of the amino group to the equatorial position of the sugar to produce dTDP-4-amino-4,6-dideoxyglucose. nih.govresearchgate.net In contrast, PseC, which is involved in the biosynthesis of pseudaminic acid, transfers the amino group to the axial position. nih.gov Structural analysis reveals that this difference in stereospecificity arises from a nearly 180-degree difference in the orientation of the hexose (B10828440) ring within the active sites of the two enzymes. nih.govnih.gov This distinct binding mode dictates the face of the sugar ring that is accessible for the nucleophilic attack by the amino group.

Divergence of Biosynthetic Routes to Nucleotide-linked Dideoxyamino Sugars

The biosynthetic pathways leading to nucleotide-linked dideoxyamino sugars demonstrate significant divergence across different organisms, particularly in the choice of the nucleotide carrier and the subsequent modifications of the sugar moiety.

The formation of this compound can proceed via either a dTDP-linked or a UDP-linked pathway. In many bacteria, such as Streptomyces and Pseudomonas, the biosynthesis initiates from dTDP-D-glucose. researchgate.netnih.gov In contrast, the giant Mimivirus utilizes a UDP-D-glucose-dependent pathway for the synthesis of UDP-viosamine. nih.govresearchgate.net This distinction highlights an evolutionary divergence in the strategies employed by different biological entities to produce the same or similar sugar molecules.

Furthermore, the pathways diverge in the subsequent enzymatic steps that modify the initial this compound product. For instance, in Pseudomonas syringae, the dTDP-viosamine produced by VioA is further acetylated by VioB. researchgate.net In Streptomyces venezuelae, the dTDP-4-amino-4,6-dideoxyglucose intermediate in the desosamine pathway undergoes deamination and other modifications catalyzed by enzymes like DesII and DesV. utexas.edunih.govacs.org The Mimivirus L136 product, UDP-viosamine, is also thought to be further modified, as suggested by the presence of other enzymes encoded within its glycan synthesis gene cluster. nih.govmdpi.com This diversification of biosynthetic routes allows for the generation of a wide array of structurally distinct dideoxyamino sugars that fulfill specific biological roles in different organisms.

Genetic Determinants and Gene Cluster Organization in Microorganisms

The genes encoding the enzymes for the biosynthesis of this compound and other dideoxyamino sugars are frequently organized into discrete gene clusters within the genomes of microorganisms. This clustering facilitates the coordinated regulation and expression of the pathway enzymes.

In Streptomyces venezuelae, the genes for desosamine biosynthesis, designated desI through desVIII, are located immediately downstream of the polyketide synthase genes responsible for producing the macrolide core. pnas.orgresearchgate.net This organization ensures the concurrent production of both the aglycone and the deoxysugar moiety required for the final antibiotic structure. pnas.org Similarly, the mycinamicin biosynthetic gene cluster in Micromonospora griseorubida and the chalcomycin (B1236996) cluster in Streptomyces bikiniensis also contain sets of genes for desosamine biosynthesis. asm.orgoup.com

In Pseudomonas syringae pv. tabaci, the genes for modified viosamine synthesis, including vioA, vioB, vioM, vioR, and vioT, are located in a "viosamine island". nih.govresearchgate.netmdpi.com The organization of this island can vary among different pathovars of P. syringae, reflecting the diversity in their flagellin glycosylation patterns. nih.gov The presence of these gene clusters is often linked to virulence, as the modified sugars they produce are frequently components of cell surface structures that interact with the host. nih.gov

The giant Mimivirus also exhibits a clustered arrangement of genes involved in glycan synthesis. The gene for the aminotransferase L136 is part of a nine-gene cluster that includes other putative enzymes for sugar modification and transfer, underscoring a conserved evolutionary strategy for organizing metabolic pathways. nih.govresearchgate.netnih.gov

Chemical Synthesis Methodologies for 4 Amino 4,6 Dideoxyglucose and Its Derivatives

Synthesis of Nucleotide-Linked 4-Amino-4,6-dideoxyglucose Analogs for Research

Nucleotide-activated sugars are crucial intermediates in the biosynthesis of oligosaccharides. The synthesis of nucleotide-linked analogs of this compound is essential for studying the enzymes involved in these biosynthetic pathways.

Enzymatic synthesis provides an efficient route to these complex molecules. For instance, dTDP-4-amino-4,6-dideoxy-D-glucose has been synthesized on a large scale using a one-pot reaction involving five enzymes. nih.govlookchem.com The process starts from glucose-1-phosphate and thymidine (B127349) monophosphate (TMP) and proceeds through the intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.govlookchem.com The final step is a transamination reaction catalyzed by dTDP-4-keto-6-deoxy-D-glucose aminotransferase (GerB), which transfers an amino group from L-glutamic acid to the sugar intermediate. nih.govlookchem.com This enzymatic cascade achieved a conversion yield of up to 57%. nih.gov

Similarly, the biosynthesis of UDP-4-amino-4,6-dideoxy-D-glucose (UDP-viosamine) has been identified in the giant DNA virus Mimivirus. researchgate.net A pyridoxal (B1214274) phosphate-dependent sugar aminotransferase encoded by the virus catalyzes the formation of UDP-viosamine from UDP-4-keto-6-deoxy-D-glucose. researchgate.net This discovery highlights the diverse biological systems in which this rare sugar is found.

The enzymes involved in these pathways are highly specific. The enzyme dTDP-4-amino-4,6-dideoxy-D-glucose transaminase (EC 2.6.1.33) specifically catalyzes the reaction between dTDP-4-amino-4,6-dideoxy-D-glucose and 2-oxoglutarate to produce dTDP-4-dehydro-6-deoxy-D-glucose and L-glutamate. wikipedia.org

| Product | Key Enzyme | Precursor | Amino Donor | Reference |

|---|---|---|---|---|

| dTDP-4-amino-4,6-dideoxy-D-glucose | dTDP-4-keto-6-deoxy-D-glucose aminotransferase (GerB) | dTDP-4-keto-6-deoxy-D-glucose | L-glutamic acid | nih.govlookchem.com |

| UDP-4-amino-4,6-dideoxy-D-glucose (UDP-viosamine) | Pyridoxal phosphate-dependent sugar aminotransferase (L136) | UDP-4-keto-6-deoxy-D-glucose | Not specified | researchgate.net |

N-Functionalization Approaches for Amino Sugars

Modification of the amino group in amino sugars, known as N-functionalization, is a critical step in the synthesis of many biologically active molecules and chemical probes. d-nb.inforesearchgate.net This can involve the introduction of various acyl groups or other functionalities.

A significant challenge in the N-functionalization of amino sugars is the chemical stability of the commonly occurring N-acetyl group, which often requires harsh conditions for removal. d-nb.info To address this, milder, chemoselective methods for N-deacetylation have been developed. One such protocol involves the electrophilic activation of the N-acetyl amide, followed by cleavage to reveal the free amine, which can then be functionalized in a one-pot manner. d-nb.info This allows for the conversion of N-acetylated amino sugars into a variety of derivatives, including carbamates and other amides, in the presence of other sensitive functional groups. d-nb.info

In biosynthetic pathways, N-functionalization is carried out by specific enzymes. For example, the enzyme AntD, an N-acyltransferase from Bacillus cereus, plays a key role in the biosynthesis of D-anthrose. nih.govwisc.edu It catalyzes the acylation of the C-4 amino group of dTDP-4-amino-4,6-dideoxyglucose using 3-hydroxy-3-methylbutyryl-CoA as the acyl donor. nih.govwisc.edu Structural and kinetic studies of AntD have identified key amino acid residues, such as Asp 94, that are important for binding the sugar substrate. nih.govwisc.edu

The choice of N-protecting group is also crucial for chemical synthesis, influencing both the reactivity of the sugar and the stereochemical outcome of glycosylation reactions. As mentioned previously, participating groups like N-Troc are used to enforce 1,2-trans stereochemistry, while non-participating groups like azides are used when aiming for 1,2-cis products. d-nb.infoglycoforum.gr.jpwikipedia.org

The following table details various N-functionalization approaches:

| Approach | Methodology | Purpose | Example | Reference |

|---|---|---|---|---|

| Chemical N-Deacetylation and Functionalization | One-pot electrophilic activation of the N-acetyl group, cleavage, and subsequent acylation. | To introduce diverse functional groups onto the amine. | Conversion of N-acetyl groups to carbamates or other amides. | d-nb.info |

| Enzymatic N-Acylation | Use of specific N-acyltransferases. | Biosynthesis of complex natural products. | Acylation of dTDP-4-amino-4,6-dideoxyglucose by AntD. | nih.govwisc.edu |

| Use of N-Protecting Groups in Synthesis | Introduction of groups like N-Troc or azides. | To control stereochemistry during glycosylation. | N-Troc for 1,2-trans; Azide for 1,2-cis glycosylation. | d-nb.infoglycoforum.gr.jp |

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis of 4-Amino-4,6-dideoxyglucose and its Glycoconjugates

Spectroscopic methods are fundamental to the characterization of this compound, offering non-destructive and highly detailed information about its chemical structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound and its glycoconjugates. Both ¹H and ¹³C NMR are employed to identify the chemical environment of each atom within the molecule.

In the analysis of dTDP-4-amino-4,6-dideoxy-α-D-glucopyranose produced by the enzyme Rv3402c from Mycobacterium tuberculosis, 2D NMR spectroscopy was utilized. The resulting monosaccharide displayed vicinal coupling constants characteristic of the α-glucopyranose configuration, and the ¹³C chemical shifts were consistent with those expected for a 4-amino-4,6-dideoxy-α-glucopyranoside, confirming the identity of the product. wiley.com Similarly, the product of the L136 enzyme from Mimivirus was identified as UDP-4-amino-4,6-dideoxy-D-glucose (UDP-viosamine) through NMR analysis. researchgate.netnih.gov The assigned proton spectrum and DQF-COSY spectrum provided unambiguous evidence for the structure of the viosamine ring. researchgate.net

The synthesis of N-acylated methyl 4-amino-4,6-dideoxy-α-D-mannopyranosides has also been characterized by ¹H and ¹³C NMR, demonstrating how N-acylation influences the chemical shifts. rsc.org Furthermore, NMR has been instrumental in characterizing the reaction products of enzymes involved in the biosynthesis of related deoxy sugars, such as dTDP-L-rhamnose and dTDP-α-D-fucose, by identifying diagnostic signals for the 6-deoxy unit. nih.govnih.govresearchgate.net

Table 1: NMR Spectroscopic Data of dTDP-4-Amino-4,6-Dideoxyglucose (dTDP-Qui4N) wiley.com

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 94.5 | 5.5 (d, J=3.5 Hz) |

| 2 | 71.8 | 3.6 (dd, J=3.5, 10.0 Hz) |

| 3 | 70.2 | 3.4 (t, J=10.0 Hz) |

| 4 | 55.1 | 2.8 (t, J=10.0 Hz) |

| 5 | 73.5 | 3.9 (m) |

| 6 | 17.8 | 1.2 (d, J=6.0 Hz) |

Mass Spectrometry (MS/MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable for determining the molecular mass and fragmentation patterns of this compound and its nucleotide-activated forms. Electrospray ionization (ESI) is a commonly used technique for these analyses.

The product of the aminotransferase Rv3402c was subjected to ESI-MS in negative ion mode, revealing a major peak at an m/z of 546.0883, which corresponds to the protonated state of a dTDP-4-aminosugar. wiley.com Similarly, the product of the AntC aminotransferase from Bacillus anthracis was confirmed to be the amino sugar nucleotide by ESI-MS. asm.org In studies of the biosynthesis of UDP-viosamine in Mimivirus, ESI-MS was used to analyze reaction products at various time points. researchgate.net

MS/MS with collision-induced dissociation (CID) has been employed to study the fragmentation of unusual nucleotide diphosphate (B83284) sugars. researchgate.net This technique provides characteristic fragment ions that aid in structural confirmation. For instance, the analysis of alditol acetates derived from the glycans of Shigella dysenteriae type 7 by mass spectrometry showed fragments that proved the presence of a deoxy unit at position 6 and an (N-acetylglycyl)amino group at position 4. glyco.ac.ru

X-ray Crystallography of Enzymes Involved in this compound Metabolism

X-ray crystallography provides high-resolution, three-dimensional structures of enzymes, offering invaluable insights into their catalytic mechanisms and substrate specificity. The crystallization of enzymes in complex with their substrates or products, such as dTDP-4-amino-4,6-dideoxyglucose, reveals the precise atomic interactions in the active site.

Structural Studies of Aminotransferases (e.g., DesI, VioB) in Complex with dTDP-4-amino-4,6-dideoxyglucose

The crystal structure of DesI, a PLP-dependent aminotransferase from Streptomyces venezuelae, has been solved in complex with its product, dTDP-4-amino-4,6-dideoxyglucose, to a resolution of 2.1 Å. nih.govresearchgate.net The structure revealed a dimeric enzyme where the active sites are located at the subunit interface. nih.govresearchgate.net Electron density clearly showed a covalent bond between the amino group of the product and the PLP cofactor. nih.govresearchgate.net Interestingly, there were no direct hydrogen-bonding interactions between the protein and the dideoxyglucosyl moiety of the product. nih.govresearchgate.net A comparison with another aminotransferase, PseC, which catalyzes amino transfer to the axial position, showed a nearly 180-degree difference in the orientation of the hexose (B10828440) ring, explaining the equatorial amino transfer by DesI. nih.govresearchgate.netnih.gov

The structure of VioB, another aminotransferase, was determined in complex with dTDP-4-amino-4,6-dideoxy-D-glucose to a resolution of 1.45 Å. researchgate.net This study provided high-resolution details of the enzyme-ligand interactions.

Table 2: Crystallographic Data for Aminotransferases in Complex with dTDP-4-amino-4,6-dideoxyglucose

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Findings |

| DesI | Streptomyces venezuelae | 2PO3 | 2.1 | Dimeric structure; product covalently bound to PLP; hexose orientation explains equatorial amino transfer. nih.govresearchgate.netebi.ac.uk |

| VioB | Unknown | - | 1.45 | High-resolution structure of the enzyme-product complex. researchgate.net |

| L136 | Acanthamoeba polyphaga Mimivirus | - | 1.95 | Structure of the external aldimine with dTDP-4-amino-4,6-dideoxy-d-glucose. wiley.com |

Structural Studies of N-Formyltransferases (e.g., WbtJ) Utilizing dTDP-4-amino-4,6-dideoxyglucose

The three-dimensional structure of WbtJ, an N-formyltransferase from Francisella tularensis, has been solved in the presence of dTDP-sugar ligands to a resolution of 2.1 Å. nih.gov WbtJ utilizes dTDP-4-amino-4,6-dideoxy-D-glucose as its substrate. nih.gov The dimeric enzyme has a core domain that harbors the active site residues. nih.gov The structure revealed significant differences in the active site pockets compared to other N-formyltransferases that act on C-3' amino sugars, which may be important for its substrate specificity for C-4' amino sugars. nih.gov

Similarly, the structure of VioF from Providencia alcalifaciens O30, which also catalyzes the formylation of dTDP-4-amino-4,6-dideoxyglucose, was solved at 1.9 Å resolution in complex with its substrate and tetrahydrofolate. wisc.edu The active site is shallow and solvent-exposed, with the pyranosyl moiety of the substrate positioned by a single hydrogen bond from Lys 77. wisc.edu

Conformational Analysis and Glycosidic Linkage Determination

The biological function and specificity of carbohydrates are intrinsically linked to their three-dimensional structure. For this compound, also known as viosamine, understanding its conformational preferences and the stereochemistry of its linkages to other sugars is paramount. annualreviews.org Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have been instrumental in elucidating these structural details.

Conformational Analysis of the Pyranose Ring

The nature of the substituent at the C-4 amino group can influence the local conformation. For instance, N-formylated derivatives of similar amino sugars have been shown to exist as a mixture of s-cis and s-trans conformers due to restricted rotation around the amide bond, a phenomenon observable through dynamic NMR spectroscopy. rsc.org

X-ray crystallographic studies of enzymes, such as DesI from Streptomyces venezuelae, in complex with nucleotide-activated forms like dTDP-4-amino-4,6-dideoxyglucose, provide direct visualization of the sugar's conformation in a bound state. nih.gov In these complexes, the dideoxyglucosyl moiety is observed, although interestingly, there can be a lack of direct hydrogen-bonding interactions between the sugar's hydroxyl groups and the protein, with binding primarily driven by the nucleotide portion. nih.govnih.gov

Glycosidic Linkage Determination

When incorporated into oligosaccharides or polysaccharides, determining the anomeric configuration (α or β) and the specific hydroxyl group involved in the glycosidic bond is crucial. This is primarily achieved using a suite of 2D NMR experiments.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). diva-portal.org A key correlation is observed between the anomeric proton (H-1) of the this compound residue and a proton on the adjacent sugar residue to which it is linked. For example, in the O-specific polysaccharide of Providencia alcalifaciens O35, NOESY experiments were essential for sequencing the sugar residues. nih.govresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). mdpi.com It is particularly powerful for identifying the linkage position by observing a correlation between the anomeric proton (H-1) of one residue and the carbon of the neighboring residue to which it is attached (e.g., C-3, C-4, etc.). mdpi.compnas.org This provides unambiguous evidence of the connectivity across the glycosidic bond. mdpi.com

Chemical Shift Data: The chemical shifts of the anomeric carbon (C-1) and anomeric proton (H-1) are indicative of the anomeric configuration. Generally, for D-glucose derivatives, an α-linkage results in a C-1 signal around 97-101 ppm, while a β-linkage appears further downfield at approximately 104-105 ppm. glyco.ac.ru Furthermore, the chemical shift of the carbon atom at the linkage position is typically displaced downfield by 4-10 ppm compared to its position in the non-substituted monosaccharide, providing another confirmation of the linkage site. researchgate.net For example, analysis of the O-specific polysaccharide from Shigella dysenteriae type 7 showed the C-1 signal for a β-linked this compound residue at 104.9 ppm. glyco.ac.ru

The table below summarizes typical NMR data used in the structural analysis of a polysaccharide containing a β-(1→3)-linked this compound residue.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Residue in a Polysaccharide. Data derived from published findings for similar structures. glyco.ac.ru

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~4.5-4.7 | ~104.9 |

| 2 | ~3.3-3.5 | ~70-72 |

| 3 | ~3.6-3.8 | ~78-80 (linked) |

| 4 | ~3.4-3.6 | ~57.8 |

| 5 | ~3.7-3.9 | ~72-74 |

| 6 | ~1.2-1.3 | ~17.7 |

Table 2: Key 2D NMR Correlations for Determining a β-D-Qui4N-(1→3)-X Linkage. Based on established NMR methodologies. diva-portal.orgmdpi.com

| Experiment | Correlation Observed | Information Gained |

|---|---|---|

| NOESY/ROESY | H-1 (Qui4N) ↔ H-3 (Residue X) | Confirms spatial proximity, supporting a 1→3 linkage. |

| HMBC | H-1 (Qui4N) ↔ C-3 (Residue X) | Unambiguously establishes the 1→3 glycosidic bond. |

| HMBC | H-3 (Residue X) ↔ C-1 (Qui4N) | Confirms the 1→3 glycosidic bond from the other direction. |

Collectively, these advanced analytical techniques provide a comprehensive picture of the three-dimensional structure of this compound, both as an individual unit and within larger glycan structures, which is essential for understanding its role in biological systems.

Biological Function and Roles in Microbial Glycobiology

Incorporation into Bacterial Cell Wall Components

4-Amino-4,6-dideoxyglucose is a modified sugar that plays a role in the intricate architecture of bacterial cell surfaces. It is primarily found as a constituent of the O-specific polysaccharide (O-antigen) portion of lipopolysaccharides (LPS) in Gram-negative bacteria. mdpi.comglycoscience.ru The LPS molecule is a major component of the outer membrane of these bacteria and is crucial for their structural integrity and interaction with the environment. mdpi.com The biosynthesis of this amino sugar typically involves a multi-enzyme pathway, starting from a common precursor like glucose-1-phosphate, which is then converted to a nucleotide-activated form, such as dTDP-4-amino-4,6-dideoxy-D-glucose, ready for incorporation into the growing polysaccharide chain. nih.govnih.govnih.gov

Role in Lipopolysaccharide (LPS) O-Antigen Structures in Gram-Negative Bacteria

The O-antigen is the outermost part of the LPS and is a major determinant of a bacterium's serological specificity. mdpi.com The presence and modification of sugars like this compound within the O-antigen contribute significantly to the structural diversity observed among different bacterial strains. This diversity is crucial for the bacteria's ability to evade host immune systems. nih.gov

Significance in Aeromonas hydrophila O-Specific Polysaccharide Synthesis

In the fish pathogen Aeromonas hydrophila, 4-amino-4,6-dideoxy-D-glucose is a key component of the O-specific polysaccharide. nih.gov Research on A. hydrophila strain K691 has led to the successful chemical synthesis of its pentasaccharide repeating unit, which contains this rare amino sugar. nih.gov The synthesis of this structure as a 2-aminoethyl glycoside is a vital step for creating glycoconjugates, which can be used in immunological studies. nih.gov Furthermore, in A. hydrophila serogroup O6, the L-enantiomer, 4-amino-4,6-dideoxy-L-mannose (L-perosamine), has been identified as a unique and characteristic sugar building block of the O-antigen. mdpi.com

Presence in Shigella dysenteriae Type 7 and Escherichia coli O7 O-Antigens

The O-antigens of both Shigella dysenteriae type 7 and Escherichia coli O7 contain derivatives of 4-amino-4,6-dideoxy-D-glucose. nih.govresearchgate.net In S. dysenteriae type 7, the O-antigen includes 4-(N-acetylglycyl)amino-4,6-dideoxy-D-glucose, while the E. coli O7 O-antigen contains 4-acetamido-4,6-dideoxy-D-glucose. nih.govresearchgate.net The biosynthetic pathways for the nucleotide-activated precursors of these sugars have been characterized, revealing a three-step enzymatic process to produce dTDP-4-amino-4,6-dideoxy-D-glucose, which is then further modified by specific acyltransferases. nih.gov The structural similarity in the O-antigens of these two species highlights their close relationship. researchgate.net

Contribution to O-Antigen Diversity in Proteus and Vibrio anguillarum

The incorporation of 4-amino-4,6-dideoxy-D-glucose and its derivatives contributes to the vast structural diversity of O-antigens in bacteria like Proteus and Vibrio anguillarum. In Providencia stuartii (closely related to Proteus), the O33 O-polysaccharide contains 4-(N-acetyl-D-aspart-4-yl)amino-4,6-dideoxy-D-glucose. oup.comoup.com Similarly, a study of Proteus vulgaris O4 identified a novel derivative, 4,6-dideoxy-4-[N-[(R)-3-hydroxybutyryl]-L-alanyl]amino-D-glucose, within its O-specific polysaccharide. researchgate.net In the fish pathogen Vibrio anguillarum PT514, this compound is a constituent of the lipopolysaccharide, distinguishing it from other serogroups. nih.govdfo-mpo.gc.ca

Involvement in N-Formylation on O-Antigens (e.g., Francisella tularensis, Campylobacter jejuni)

In several pathogenic bacteria, the amino group of this compound is N-formylated, creating 4-formamido-4,6-dideoxy-D-glucose. This modification is observed in the O-antigens of Francisella tularensis and Campylobacter jejuni. nih.govresearchgate.netrcsb.org The enzyme responsible for this reaction is an N-formyltransferase, which uses N¹⁰-formyltetrahydrofolate as the formyl group donor. nih.govnih.govnih.gov The presence of these N-formylated sugars is a key feature of the lipopolysaccharides of these organisms and is thought to play a role in their pathogenicity. researchgate.netwisc.edu

Appearance in Aeromonas veronii bv. sobria O6-Related Antigen (as L-perosamine, 4-amino-4,6-dideoxy-L-mannose)

In a strain of Aeromonas veronii bv. sobria isolated from a fish farm, the O-antigen was found to be composed of two different O-polysaccharides. mdpi.comnih.gov A unique and characteristic feature of both these polysaccharides is the presence of L-perosamine, which is 4-amino-4,6-dideoxy-L-mannose. mdpi.comnih.govmdpi.com This sugar is a rare amino sugar and its identification in A. veronii highlights the structural diversity of Aeromonas O-antigens. mdpi.com The O-antigen of this strain showed a close serological relationship to that of A. hydrophila serogroup O6, which also contains L-perosamine. mdpi.commdpi.com

Involvement in Secondary Metabolite and Antibiotic Biosynthesis

This compound is a crucial precursor in the biosynthesis of several important antibiotics. Its incorporation into these complex molecules is often essential for their biological activity.

Intermediary Role in Macrolide Antibiotic Production

This amino sugar is a key intermediate in the biosynthetic pathways of several clinically significant macrolide antibiotics, including erythromycin (B1671065) and the glycopeptide antibiotic vancomycin (B549263). It is also a precursor to the deoxysugar desosamine (B1220255).

TDP-4-keto-6-deoxy-D-glucose serves as a common intermediate in the biosynthesis of various deoxysugars. annualreviews.orgasm.orgpnas.org In the production of erythromycin, the biosynthesis of the essential sugar desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose, proceeds through a dTDP-4-amino-4,6-dideoxyglucose intermediate. nih.govnih.govresearchgate.net The enzyme DesI, a PLP-dependent aminotransferase from Streptomyces venezuelae, catalyzes the amination at the C-4' position of the sugar to form dTDP-4-amino-4,6-dideoxyglucose. nih.govnih.govresearchgate.net The absence of desosamine significantly reduces the efficacy of macrolide antibiotics like erythromycin. nih.govresearchgate.net

The biosynthesis of the glycopeptide antibiotic vancomycin also involves deoxysugars derived from glucose. nih.gov While the direct pathway for this compound in vancomycin itself is less direct, the principles of deoxysugar formation are similar. The biosynthesis of related deoxysugars in other glycopeptide antibiotics, such as chloroeremomycin, involves the formation of TDP-L-epivancosamine from TDP-4-keto-6-deoxy-d-glucose, highlighting the importance of this intermediate in generating structural diversity in these complex molecules. pnas.org

Furthermore, genetic engineering approaches have successfully utilized the biosynthetic pathway of 4-amino-4,6-dideoxy-L-glucose to create novel macrolide derivatives. nih.gov By introducing the necessary genes into a host strain of Streptomyces venezuelae, new hybrid macrolides containing this amino sugar have been produced, demonstrating its utility in generating new bioactive compounds. nih.gov

| Antibiotic | Precursor/Intermediate Role of this compound | Key Enzymes |

| Erythromycin | Intermediate in the biosynthesis of the essential sugar desosamine. nih.govnih.govresearchgate.net | DesI (PLP-dependent aminotransferase) nih.govnih.govresearchgate.net |

| Vancomycin | Related deoxysugars are crucial for its structure and activity. nih.gov Biosynthesis involves intermediates like TDP-4-keto-6-deoxy-D-glucose. pnas.orgnih.gov | Enzymes for deoxysugar synthesis, including dehydratases and aminotransferases. |

| Pikromycin (B1677795) | Genetically engineered to incorporate 4-amino-4,6-dideoxy-L-glucose. nih.gov | Genetically introduced aminotransferases and other biosynthetic enzymes. nih.gov |

| Methymycin (B1233876) | Genetically engineered to incorporate 4-amino-4,6-dideoxy-L-glucose. nih.gov | Genetically introduced aminotransferases and other biosynthetic enzymes. nih.gov |

Contribution to Antibiotic Resistance Mechanisms

The modification of cellular targets is a common mechanism of antibiotic resistance. In the case of aminoglycoside antibiotics, which target the bacterial ribosome, resistance can arise through enzymatic modification of the ribosome itself. nih.gov While not directly involving this compound, the modification of sugars on antibiotics or their targets is a key resistance strategy.

A more direct link is seen in the modification of lipopolysaccharide (LPS) in some Gram-negative bacteria. The addition of 4-amino-4-deoxy-L-arabinose (Ara4N) to lipid A confers resistance to cationic antimicrobial peptides. researchgate.net This modification pathway involves a PLP-dependent aminotransferase, ArnB, which is functionally related to the enzymes that synthesize this compound. researchgate.net This highlights a broader theme where amino-dideoxy sugars play a role in altering bacterial cell surface properties to evade host defenses and antibiotics.

Glycosylation of Bacterial Proteins (e.g., Flagellin (B1172586) in Pseudomonas syringae)

Glycosylation of proteins, once thought to be a hallmark of eukaryotes, is now recognized as a widespread phenomenon in bacteria. This compound is a key component of the glycans that modify flagellin, the protein subunit of the bacterial flagellum, in the plant pathogen Pseudomonas syringae.

The flagellins of Pseudomonas syringae pathovars glycinea and tabaci are glycosylated, and this modification is essential for bacterial virulence and host specificity. nih.gov The glycans are attached to multiple serine residues in the central region of the flagellin protein. nih.govglycoscience.ru The structure of the glycan has been determined to be a trisaccharide composed of two rhamnose residues and a modified form of this compound (viosamine). mdpi.commicrobiologyresearch.org

In P. syringae pv. tabaci 6605, the glycan structure at serine 201 is β-D-Quip4N(3-hydroxy-1-oxobutyl)2Me-(1→3)-α-L-Rhap-(1→2)-α-L-Rhap. glycoscience.ru The biosynthesis of this modified viosamine requires a cluster of genes, including vioA (dTDP-viosamine aminotransferase), vioB (dTDP-viosamine acetyltransferase), and vioT (viosamine-derivative transferase). nih.gov Mutations in these genes lead to the absence of the modified viosamine in the flagellin glycan, impairing motility and virulence. nih.gov This demonstrates the critical role of this compound in the assembly of functional flagella and the pathogenicity of P. syringae.

| Organism | Protein | Glycan Component | Function of Glycosylation |

| Pseudomonas syringae | Flagellin | Modified this compound (viosamine) mdpi.commicrobiologyresearch.org | Essential for virulence, motility, and host specificity nih.govnih.gov |

Presence and Function in Viral Glycans (e.g., Mimivirus)

The giant DNA virus Acanthamoeba polyphaga Mimivirus possesses a highly glycosylated surface, and remarkably, its genome encodes the enzymes for the biosynthesis of some of its own sugars, including 4-amino-4,6-dideoxy-D-glucose (viosamine). nih.govnih.govresearchgate.net This suggests a degree of independence from the host cell's glycosylation machinery. nih.govresearchgate.net

The Mimivirus genome contains a cluster of genes involved in glycan formation. nih.govnih.gov Among these, the L136 gene encodes a pyridoxal (B1214274) phosphate-dependent sugar aminotransferase that catalyzes the formation of UDP-4-amino-4,6-dideoxy-D-glucose (UDP-viosamine) from UDP-4-keto-6-deoxy-D-glucose. nih.govnih.govresearchgate.net This viosamine, along with rhamnose, (N-acetyl)glucosamine, and glucose, is a major component of the glycans found on the long fibers covering the viral capsid. nih.govresearchgate.net

The biosynthesis of UDP-viosamine in Mimivirus starts with UDP-D-glucose, which is converted to UDP-4-keto-6-deoxy-D-glucose by the enzyme R141, a 4,6-dehydratase. mdpi.comwiley.comresearchgate.net The subsequent amination by the L136 enzyme completes the synthesis of the nucleotide-activated viosamine, ready for incorporation into viral glycans. mdpi.com The presence of this complete biosynthetic pathway within the viral genome is a testament to the importance of this unusual sugar for the Mimivirus life cycle, likely playing a role in viral adhesion and interaction with its amoebal host. wiley.com

| Virus | Location of Glycan | Glycan Component | Biosynthetic Enzymes Encoded by Virus |

| Mimivirus | Capsid fibers nih.govresearchgate.net | 4-Amino-4,6-dideoxy-D-glucose (viosamine) nih.govnih.govresearchgate.net | R141 (4,6-dehydratase), L136 (aminotransferase) mdpi.comwiley.comresearchgate.net |

Enzymology and Mechanistic Insights of 4 Amino 4,6 Dideoxyglucose Modifying Enzymes

Enzymatic Characterization of Aminotransferases

Aminotransferases are pivotal enzymes in the biosynthesis of 4-amino-4,6-dideoxyglucose, as they are responsible for the introduction of the amino group at the C-4 position of the sugar. These enzymes typically utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the transamination reaction.

Kinetic Parameters and Catalytic Efficiencies (e.g., VioA, DesI, L136, VioB)

The efficiency of these aminotransferases can be quantified by their kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate constant (kcat), which together determine the catalytic efficiency (kcat/KM).

DesI , an aminotransferase from Streptomyces venezuelae, demonstrates a significant preference for its dTDP-linked sugar substrate. nih.govresearchgate.net This preference is reflected in its catalytic efficiency. In contrast, L136 , a PLP-dependent aminotransferase from Acanthamoeba polyphaga Mimivirus, is efficient with both UDP-d-glucose and dTDP-d-glucose as substrates. nih.govresearchgate.net This broader substrate acceptance distinguishes it from the more selective DesI. nih.gov The kinetic parameters for L136 have been determined, showcasing its ability to process both nucleotide-linked sugars with nearly identical catalytic efficiency. researchgate.netresearchgate.net

VioB , an N-acetyltransferase from Acinetobacter baumannii, while not an aminotransferase, provides a point of comparison for enzymatic efficiency in related pathways. It catalyzes the acetylation of dTDP-4-amino-4,6-dideoxy-d-glucose with a catalytic efficiency of 3.9 × 104 M−1s−1. nih.gov This is notably lower than that of other N-acetyltransferases like PglD, suggesting VioB is not as evolutionarily optimized. nih.gov The crystal structure of VioB in complex with dTDP-4-amino-4,6-dideoxy-D-glucose has been solved to a high resolution, providing a basis for understanding its kinetic properties. nih.govresearchgate.net

VioA , an L-tryptophan oxidase from Chromobacterium violaceum, is involved in the biosynthesis of violacein (B1683560) and is not directly an aminotransferase for this compound. nih.gov However, the study of its dimeric structure and the interaction between its FAD-binding and substrate-binding domains provides insights into the complexities of enzyme kinetics and protein-protein interactions in biosynthetic pathways. nih.gov

| Enzyme | Substrate(s) | Catalytic Efficiency (kcat/KM) | Source Organism |

|---|---|---|---|

| DesI | dTDP-linked sugar | High preference for dTDP-linked substrate | Streptomyces venezuelae |

| L136 | UDP-d-glucose, dTDP-d-glucose | Efficient with both substrates | Acanthamoeba polyphaga Mimivirus |

| VioB | dTDP-4-amino-4,6-dideoxy-d-glucose | 3.9 x 104 M-1s-1 | Acinetobacter baumannii |

Reaction Mechanisms (e.g., PLP-dependent, Radical SAM)

The transfer of an amino group to the sugar backbone is a chemically challenging step that enzymes have evolved sophisticated mechanisms to overcome.

PLP-dependent Aminotransferases: The majority of aminotransferases involved in the biosynthesis of this compound are pyridoxal 5'-phosphate (PLP)-dependent . researchgate.netnih.gov These enzymes belong to the fold type I aminotransferase family. researchgate.net The reaction mechanism involves the formation of an external aldimine between the PLP cofactor and the amino donor, followed by a tautomerization and hydrolysis to release the aminated product. researchgate.net L136 from Mimivirus is a well-characterized example of a PLP-dependent sugar aminotransferase. nih.govresearchgate.netrcsb.orgacs.org It catalyzes the formation of UDP-4-amino-4,6-dideoxy-D-glucose (UDP-viosamine) from UDP-4-keto-6-deoxy-D-glucose. researchgate.netacs.org The crystal structure of L136 has been determined, providing a three-dimensional model for a virally encoded PLP-dependent enzyme. nih.govrcsb.org

Radical SAM Enzymes: In addition to PLP-dependent mechanisms, some enzymes utilize a Radical S-adenosylmethionine (SAM) mechanism to catalyze challenging reactions. wikipedia.org These enzymes contain a [4Fe-4S] cluster that reductively cleaves SAM to produce a highly reactive 5'-deoxyadenosyl radical. nih.govfrontiersin.orgresearchgate.net This radical can then initiate catalysis by abstracting a hydrogen atom from the substrate. nih.govDesII from Streptomyces venezuelae is a radical SAM enzyme that catalyzes the C4-deamination of TDP-4-amino-4,6-dideoxyglucose. nih.gov The proposed mechanism involves the formation of a substrate radical intermediate. nih.govnih.gov Two potential mechanisms for the DesII-catalyzed deamination have been suggested: one involving a 1,2-amino shift to form a radical carbinolamine intermediate, and another proposing a direct E1cb-type elimination of the amino group. nih.gov

Substrate Specificity and Acceptance of Analogs

The ability of these enzymes to recognize and process specific substrates, while discriminating against others, is crucial for the fidelity of the biosynthetic pathway.

DesI from Streptomyces venezuelae exhibits a pronounced preference for the dTDP-linked sugar substrate over the UDP-linked counterpart. nih.govresearchgate.netresearcher.life This specificity is in stark contrast to L136 from Mimivirus, which can efficiently utilize both UDP- and dTDP-linked sugars. nih.govresearchgate.net The structural basis for this difference in substrate specificity is attributed to a hydrophobic patch present in DesI that is absent in L136. nih.govresearchgate.netresearchgate.netrcsb.orgresearcher.life

Some aminotransferases have been shown to accept substrate analogs. For instance, C3-aminotransferases like DesV and QdtB can accept C4 epimers as substrates, indicating a degree of flexibility in their active sites. researchgate.net The N-formyltransferase Rv3404c from Mycobacterium tuberculosis was tested against a panel of five nucleotide-linked amino sugars and was found to be active only with dTDP-4-amino-4,6-dideoxyglucose (dTDP-Qui4N). nih.gov Similarly, AntD from Bacillus cereus, an N-acyltransferase, can utilize β-hydroxybutyryl-CoA as an alternative to its natural substrate, 3-hydroxy-3-methylbutyryl-CoA. wisc.edu

Structural Determinants of Catalysis and Substrate Binding

High-resolution crystal structures of these enzymes have provided invaluable insights into the molecular basis of their catalytic activity and substrate recognition.

The structure of DesI from S. venezuelae was solved in complex with its product, dTDP-4-amino-4,6-dideoxyglucose. researchgate.net The structure revealed that the two active sites of the dimeric enzyme are located at the subunit interface. researchgate.net A key finding was the absence of direct hydrogen-bonding interactions between the protein and the dideoxyglucosyl moiety of the product, suggesting that substrate binding is primarily driven by interactions with the nucleotide diphosphate (B83284) portion. researchgate.net The orientation of the hexose (B10828440) in the active site of DesI differs by nearly 180 degrees compared to another aminotransferase, PseC, which explains the equatorial versus axial amino transfer catalyzed by these two enzymes, respectively. researchgate.net

The crystal structure of L136 from Mimivirus was determined in complex with pyridoxamine (B1203002) 5'-phosphate and dTDP, as well as with the external aldimine of UDP-viosamine in a mutant form. nih.govresearchgate.netrcsb.org A significant structural difference between L136 and DesI is the lack of a hydrophobic patch in L136, which is believed to be responsible for its broader substrate specificity. nih.govresearchgate.netrcsb.org

In the case of VioA , a dimer, the assembly involves a discontinuous protein interface with interactions between the FAD-binding and substrate-binding domains. nih.gov A polar network involving conserved residues Arg319, Tyr206, and Asp226, including a bidentate salt bridge, is crucial for the dimer assembly. nih.gov

N-Acetyltransferases and N-Formyltransferases Acting on this compound

Following the introduction of the amino group, further modifications such as acetylation or formylation can occur, catalyzed by N-acetyltransferases and N-formyltransferases, respectively.

Acylation Mechanisms (e.g., AntD, WlbB)

N-acyltransferases catalyze the transfer of an acyl group from a donor molecule, typically a coenzyme A thioester, to the amino group of the sugar.

AntD from Bacillus cereus is an N-acyltransferase that plays a role in the biosynthesis of D-anthrose by acylating the C-4'' amino group of dTDP-4-amino-4,6-dideoxyglucose. wisc.eduacs.org Structural and kinetic studies of AntD have revealed key residues involved in catalysis. wisc.eduacs.org Asp94 is important for substrate binding, while Ser84 likely participates in the formation of an oxyanion hole to stabilize the transition state. wisc.eduacs.org The proposed mechanism for AntD is substrate-assisted, where the sulfur of the CoA thioester may act as the catalytic base. wisc.edu

WlbB is another example of an N-acetyltransferase that acts on a UDP-linked sugar, specifically UDP-GlcNAcNA. researchgate.net N-acetyltransferases that function on nucleotide-linked sugars often belong to the left-handed β-helix (LβH) family. nih.gov The catalytic mechanisms of these enzymes can vary; some utilize a histidine residue as a general base, while others, likely including AntD, lack such a residue and are thought to employ the sulfur of CoA in catalysis. nih.gov

Formylation Mechanisms (e.g., WbtJ)

The final step in the biosynthesis of many N-formylated sugars is catalyzed by N-formyltransferases that utilize N¹⁰-formyltetrahydrofolate as the formyl group donor. wisc.edu The enzyme WbtJ from the bacterium Francisella tularensis is a well-characterized N-formyltransferase responsible for the formylation of the C-4' amino group of dTDP-4-amino-4,6-dideoxy-D-glucose. researchgate.netnih.gov This enzymatic reaction is crucial for the biosynthesis of the O-antigen component of lipopolysaccharide in this pathogenic bacterium. researchgate.netfrontiersin.org

Kinetic and structural analyses have provided significant insights into the mechanism of WbtJ. The enzyme functions as a dimer, with each subunit comprising a "core" domain (residues Met 1 to Ser 185) that contains the active site, and a C-terminal region that folds into two α-helices and a β-hairpin motif. researchgate.netnih.govwiley.com This β-hairpin is central to forming the dimer interface, which creates a hydrophobic pocket. researchgate.netnih.gov WbtJ demonstrates a strict requirement for N¹⁰-formyltetrahydrofolate as its carbon source for the formylation reaction. nih.govwiley.com

Structural studies of WbtJ complexed with its dTDP-sugar substrate have revealed key features of substrate binding. researchgate.netwiley.com However, attempts to solve the structure with both the sugar and the folate cofactor bound simultaneously have been unsuccessful, suggesting that the binding of the cofactor may induce conformational changes. researchgate.net Structural alignments with other N-formyltransferases have identified conserved residues critical for catalysis. In WbtJ, these correspond to Asn 90, His 92, and Asp 127. wiley.com While in some related enzymes a conserved histidine is proposed to act as the catalytic base to deprotonate the substrate's amino group, in the WbtJ structure, the imidazole (B134444) side chain of His 92 is located approximately 7.8 Å away from the C-4' amino group of the substrate, suggesting a non-productive conformation in the absence of the folate cofactor. wiley.com It is likely that a significant conformational change must occur upon cofactor binding to bring these catalytic residues into a productive orientation. wiley.com

Specificity for C-4' vs. C-3' Amino Sugars

Enzymatic specificity is critical in the biosynthesis of diverse sugar structures. N-formyltransferases exhibit remarkable specificity for the position of the amino group on the sugar ring that they modify. WbtJ specifically formylates dTDP-4-amino-4,6-dideoxy-D-glucose, a C-4' amino sugar. researchgate.netnih.gov This contrasts sharply with other N-formyltransferases, such as WlaRD from Campylobacter jejuni, which acts exclusively on C-3' amino sugars like dTDP-3-amino-3,6-dideoxy-D-glucose (dTDP-Qui3N). researchgate.netnih.govnih.gov

Structural comparisons between WbtJ and WlaRD reveal the molecular basis for this stringent specificity. The quaternary structures of the two enzymes are markedly different. researchgate.netnih.govwiley.com Furthermore, there are significant variations in the amino acid residues that line their respective active sites. researchgate.netnih.gov

A key structural determinant for C-4' versus C-3' specificity is the orientation of the dTDP-sugar within the active site. wisc.edu In enzymes that act on C-4' amino groups, like WbtJ and a related enzyme VioF, a conserved tryptophan residue (Trp 104 in VioF) sterically hinders the active site. wisc.edu This occlusion prevents a dTDP-sugar from adopting the extended conformation necessary for a C-3' amino group to be properly positioned for catalysis, as seen in the WlaRD active site. wisc.eduwiley.com Conversely, in WlaRD, the active site accommodates this extended conformation, allowing the C-3' amino group to approach the catalytic residues. wiley.com Another significant difference is a residue that helps anchor the pyranosyl ring; in VioF, this is a lysine (B10760008) residue (Lys 77), whereas in WlaRD, the equivalent position is occupied by an aspartate (Asp 79). wisc.edu These structural distinctions ensure that each enzyme acts only on its specific substrate, preventing cross-reactivity and ensuring the correct sugar modification.

| Enzyme | Source Organism | Substrate Specificity | Key Structural Features | Reference |

|---|---|---|---|---|

| WbtJ | Francisella tularensis | C-4' Amino Sugars (e.g., dTDP-4-amino-4,6-dideoxy-D-glucose) | Dimeric, distinct quaternary structure, active site contains a residue that sterically hinders C-3' substrate binding. | researchgate.net, nih.gov |

| WlaRD | Campylobacter jejuni | C-3' Amino Sugars (e.g., dTDP-3-amino-3,6-dideoxy-D-glucose) | Different quaternary structure from WbtJ, active site accommodates an extended sugar conformation. | researchgate.net, nih.gov, nih.gov |

| VioF | Providencia alcalifaciens | C-4' Amino Sugars (e.g., dTDP-4-amino-4,6-dideoxy-D-glucose) | Similar structure to WbtJ, contains a conserved Tryptophan (Trp 104) that occludes the active site. | wisc.edu |

Characterization of Other Modifying Enzymes in Biosynthetic Pathways (e.g., Sugar 4,6-Dehydratases)

The biosynthesis of dTDP-4-amino-4,6-dideoxy-D-glucose from the common precursor α-D-glucose-1-phosphate is a multi-step process involving several key enzymes. nih.gov Two critical enzyme classes in this pathway, preceding the final formylation step, are sugar 4,6-dehydratases and aminotransferases.

Sugar 4,6-Dehydratases: The first committed step in the biosynthesis of most 6-deoxysugars is catalyzed by an NAD⁺-dependent 4,6-dehydratase. nih.govwisc.edu In the pathway leading to this compound, enzymes such as RmlB convert a nucleotide-diphospho-glucose (e.g., dTDP-D-glucose) into its corresponding dTDP-4-keto-6-deoxy-D-glucose intermediate. nih.govwisc.edu This reaction involves the oxidation of the C-4' hydroxyl group, followed by the elimination of water from the C-5' and C-6' positions. asm.org

Aminotransferases: Following the 4,6-dehydration, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase installs the amino group at the C-4' position. nih.govwikipedia.org Enzymes like VioA and DesI catalyze the transfer of an amino group from an amino donor, typically L-glutamate, to the dTDP-4-keto-6-deoxy-D-glucose intermediate, yielding dTDP-4-amino-4,6-dideoxy-D-glucose. nih.govwikipedia.orgnih.gov

The structure of DesI from Streptomyces venezuelae has been solved in complex with its product, dTDP-4-amino-4,6-dideoxyglucose. nih.govresearchgate.net This revealed that the enzyme's two active sites are located at the interface between the two subunits of the dimer. nih.gov The orientation of the sugar in the active site is crucial for determining the stereochemistry of the amino transfer. A comparison between DesI, which catalyzes amino transfer to the equatorial position, and another aminotransferase, PseC, which acts on an axial position, showed that a nearly 180-degree difference in the orientation of the hexose ring within the active site accounts for their different stereochemical outcomes. nih.gov

| Enzyme | Enzyme Class | Function | Cofactor | Reference |

|---|---|---|---|---|

| RmlB / DesIV / R141 | Sugar 4,6-Dehydratase | Converts dTDP/UDP-D-glucose to the 4-keto-6-deoxy intermediate. | NAD⁺ | nih.gov, nih.gov, wisc.edu |

| VioA / DesI / GerB | Aminotransferase | Transfers an amino group to the C-4' position of the keto-sugar intermediate. | Pyridoxal 5'-phosphate (PLP) | wikipedia.org, nih.gov, nih.gov, nih.gov |

Research on 4 Amino 4,6 Dideoxyglucose Derivatives and Analogs

Design and Synthesis of Modified Glycosides and Glycoconjugates

The synthesis of modified glycosides and glycoconjugates containing 4-amino-4,6-dideoxyglucose is a complex challenge that has been addressed through both chemical and biological approaches. These synthetic endeavors are crucial for accessing sufficient quantities of these rare sugars for biological studies.

One notable example of chemical synthesis is the creation of the pentasaccharide repeating unit of the O-specific polysaccharide from Aeromonas hydrophila. This synthesis involved the sequential assembly of disaccharide units, culminating in the attachment of the 4-amino-4,6-dideoxy-D-glucose moiety. A key strategy in this process was the use of a 2-aminoethyl glycoside form of the target structure, which is essential for future glycoconjugate formation. Stereoselective glycosylations were successfully achieved by activating thioglycosides with a combination of H₂SO₄-silica and N-iodosuccinimide. nih.gov The chemical synthesis of dTDP-4-amino-4,6-dideoxy-α-D-glucose has also been accomplished from galactose in a 16-step process, which is significant for studying the biosynthesis of the α-glucosidase inhibitor acarbose (B1664774). nih.gov

In the realm of biological synthesis, genetic engineering has been employed to produce novel macrolide derivatives incorporating 4-amino-4,6-dideoxy-L-glucose. By manipulating the biosynthetic pathways in Streptomyces venezuelae, researchers have successfully generated new hybrid macrolides. researchgate.net This was achieved by introducing and expressing genes for enzymes like 4-aminotransferase (gerB) and 3,5-epimerase into a host strain engineered to produce the necessary sugar precursors. researchgate.net This chemoenzymatic approach highlights the potential of leveraging the relaxed substrate specificity of biosynthetic enzymes to create diverse glycoconjugates. researchgate.net

Furthermore, enzymatic synthesis on a large scale has been demonstrated for dTDP-4-amino-4,6-dideoxy-D-glucose. This was achieved using a five-enzyme system, including the key enzyme dTDP-4-keto-6-deoxy-D-glucose aminotransferase (GerB) from Streptomyces sp. GERI-155, starting from glucose-1-phosphate and TMP, with a conversion yield of up to 57%. nih.gov

| Synthesized Compound/Derivative | Method | Key Findings |

| Pentasaccharide from Aeromonas hydrophila | Chemical Synthesis | The 2-aminoethyl glycoside form was synthesized to facilitate further glycoconjugation. Stereoselective glycosylation was achieved using H₂SO₄-silica and N-iodosuccinimide. nih.gov |

| dTDP-4-amino-4,6-dideoxy-α-D-glucose | Chemical Synthesis | A 16-step synthesis from galactose was developed to aid in the study of acarbose biosynthesis. nih.gov |

| 4-amino-4,6-dideoxy-L-glycosylated macrolides (YC-17, methymycin (B1233876), pikromycin) | Genetically Engineered Biosynthesis | Novel hybrid macrolides were produced by expressing aminotransferase and epimerase genes in an engineered Streptomyces venezuelae strain. researchgate.net |

| dTDP-4-amino-4,6-dideoxy-D-glucose | Enzymatic Synthesis | A five-enzyme cocktail, including GerB aminotransferase, enabled large-scale synthesis with a 57% conversion yield. nih.gov |

Application of Synthetic Analogs as Biochemical Probes for Enzyme Activity and Inhibition

Synthetic analogs of this compound and related structures are valuable tools for probing enzyme activity and for the development of enzyme inhibitors. The acarviosin (B126021) moiety, which is composed of a cyclitol unit and a 4-amino-4,6-dideoxy-D-glucopyranose unit, is a core component of the potent α-glucosidase inhibitor, acarbose. researchgate.net Acarbose and its analogs competitively inhibit α-amylases and other α-glucosidases, which are responsible for the breakdown of complex carbohydrates. researchgate.net The inhibitory constants (Ki) of acarbose and its longer-chain analogs against various α-amylases have been determined, showing that the analogs can be significantly more potent inhibitors. For instance, the G6-Aca and G12-Aca analogs exhibit Ki values in the nanomolar range against several amylases, compared to micromolar for acarbose itself. researchgate.net

The development of fluorescently-tagged sugar analogs, such as 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose), provides a powerful method for visualizing and quantifying glucose uptake and metabolism in living cells. mdpi.com These probes are transported into cells via glucose transporters (GLUTs) and can be used to monitor cellular metabolic activity. mdpi.com Although not direct analogs of this compound, the principles behind these fluorescent probes can be applied to design similar tools based on this scaffold to study the enzymes and transporters that recognize it. For example, near-infrared (NIR) fluorescent deoxyglucose analogs have been developed for in vivo tumor imaging, demonstrating the potential for creating sophisticated biochemical probes from sugar analogs. acs.org

The study of synthetic sugar analogs also provides mechanistic insights into metabolic pathways. Dynamic tracing of the metabolism of these analogs can reveal their precise mechanisms of action, including the inhibition of specific enzymes in a pathway. oup.com

| Analog/Probe | Target Enzyme/Process | Key Findings on Inhibition/Probing |

| Acarbose | α-Amylases (human salivary, porcine pancreatic, etc.) | A competitive inhibitor with Ki values in the micromolar range (e.g., 1.27 µM for human salivary α-amylase). researchgate.net |

| Acarbose analog (G6-Aca) | α-Amylases | A mixed, noncompetitive inhibitor with significantly improved potency, showing Ki values in the nanomolar range (e.g., 14 nM for human salivary α-amylase). researchgate.net |

| Acarbose analog (G12-Aca) | α-Amylases | Also a potent mixed, noncompetitive inhibitor with Ki values in the nanomolar range (e.g., 18 nM for human salivary α-amylase). researchgate.net |

| 2-NBDG | Glucose Transporters (GLUTs) / Hexokinase | A fluorescent glucose analog used to monitor glucose uptake and metabolism. Its entry into cells is competitively inhibited by D-glucose. mdpi.comacs.org |

Substrate Engineering for Mechanistic Enzymology

The biosynthesis of this compound and its subsequent modifications are carried out by a fascinating array of enzymes. Substrate engineering, where the structure of the substrate is systematically altered, is a powerful technique to dissect the mechanisms of these enzymes.

The enzymes involved in the biosynthesis of dTDP-4-amino-4,6-dideoxy-D-glucose have been a key focus of such studies. This pathway typically starts from dTDP-D-glucose and involves a 4,6-dehydratase and a PLP-dependent aminotransferase. The aminotransferase DesI from Streptomyces venezuelae, which is involved in the biosynthesis of the macrolide antibiotic desosamine (B1220255), has been structurally characterized in complex with its product, dTDP-4-amino-4,6-dideoxyglucose. wisc.edu This has provided insights into how the enzyme controls the stereochemistry of the amino group installation. wisc.edu

Comparative structural studies of two homologous aminotransferases, CalS13 and WecE, which use the same substrate (TDP-4-keto-4,6-dideoxy-α-D-glucose) but produce different stereoisomers of the amino sugar product, have revealed the structural basis for their stereochemical control. nih.gov These studies, which rely on the enzymatic synthesis of the substrates and products, are a prime example of how access to these molecules facilitates mechanistic enzymology. nih.gov Similarly, the aminotransferase Rv3402c from Mycobacterium tuberculosis has been shown to produce dTDP-4-amino-4,6-dideoxy-d-glucose, and its product has been characterized by NMR, confirming the enzyme's function. wiley.com

Another enzyme in a related pathway, DesII, is a radical SAM enzyme that catalyzes the deamination of TDP-4-amino-4,6-dideoxy-D-glucose. Mechanistic studies have shown that the reaction outcome is highly dependent on the substrate. When the natural amino substrate is used, deamination occurs. However, if the amino group is replaced with a hydroxyl group through substrate engineering, the enzyme instead catalyzes dehydrogenation. nih.gov This highlights how modifying the substrate can reveal alternative catalytic capabilities of an enzyme.

| Enzyme | Natural Substrate/Product | Key Mechanistic Insights from Substrate/Analog Studies |

| DesI (Aminotransferase) | dTDP-4-keto-6-deoxy-D-glucose -> dTDP-4-amino-4,6-dideoxyglucose | The crystal structure with the product bound revealed the active site architecture and the covalent linkage between the product's amino group and the PLP cofactor, explaining the equatorial amino transfer. wisc.edu |

| CalS13 / WecE (Aminotransferases) | dTDP-4-keto-4,6-dideoxy-α-D-glucose | Structural comparison of these enzymes, which produce different stereoisomers, elucidated the basis for stereochemical control in amine installation. nih.gov |

| Rv3402c (Aminotransferase) | dTDP-4-keto-6-deoxy-D-glucose -> dTDP-4-amino-4,6-dideoxy-D-glucose | Enzymatic assays and NMR analysis of the product confirmed its function as a PLP-dependent aminotransferase in M. tuberculosis. wiley.com |

| DesII (Radical SAM Enzyme) | TDP-4-amino-4,6-dideoxy-D-glucose | Substrate modification (replacing the C4-amino group with a hydroxyl group) switched the enzyme's function from deamination to dehydrogenation, revealing its catalytic plasticity. nih.gov |

| Rv3404c (N-formyltransferase) | dTDP-4-amino-4,6-dideoxyglucose | Biochemical assays identified this as the specific substrate for N-formylation in M. tuberculosis, providing a new avenue for research into this pathogen. nih.gov |

Applications in Glycobiological Tool Development and Research

Precursors for Chemoenzymatic Synthesis of Complex Bacterial Glycans

The chemoenzymatic synthesis of complex carbohydrates leverages a combination of chemical synthesis for creating core building blocks and enzymatic reactions for achieving highly specific and stereoselective glycosidic linkages. In this context, 4-amino-4,6-dideoxyglucose, particularly in its activated nucleotide sugar form, serves as a fundamental precursor for constructing intricate bacterial glycans that would be exceedingly difficult to assemble through purely chemical methods.

A critical step in the biological incorporation of this sugar is its activation, most commonly as thymidine (B127349) diphosphate (B83284) (dTDP)-4-amino-4,6-dideoxy-D-glucose. nih.govwikipedia.org The biosynthesis involves a series of enzymatic transformations starting from a common sugar phosphate (B84403). For instance, enzymes like dTDP-4-keto-6-deoxy-D-glucose aminotransferase (also known as VioA) catalyze the crucial amination step to produce dTDP-4-amino-4,6-dideoxy-D-glucose from its 4-keto precursor, using L-glutamate as the amino donor. smolecule.comuniprot.org This activated nucleotide sugar is then the direct substrate for glycosyltransferases, which attach it to a growing glycan chain.

Detailed research findings have demonstrated the utility of this compound as a precursor in several systems:

O-Antigen of Aeromonas hydrophila : Researchers have reported the total chemical synthesis of the pentasaccharide repeating unit of the O-specific polysaccharide from the fish pathogen Aeromonas hydrophila strain K691. nih.gov This complex structure contains 4-amino-4,6-dideoxy-D-glucose as a key component. The synthesis strategy involved assembling a disaccharide and then sequentially adding other sugar units, with the rare amino sugar being incorporated in a late-stage step, highlighting its role as a specialized building block. nih.gov

Viral Glycoproteins : The giant Acanthamoeba polyphaga Mimivirus possesses highly glycosylated protein fibers on its capsid that are crucial for adhesion to its host. nih.gov It was discovered that these fibers contain 4-amino-4,6-dideoxy-D-glucose. The Mimivirus genome encodes the necessary enzymes, a 4,6-dehydratase and an aminotransferase, to produce this unusual sugar, underscoring its importance in viral biology and as a target for chemoenzymatic studies. nih.gov

Macrolide Antibiotics : In the biosynthesis of some macrolide antibiotics, derivatives of this compound are essential components. For example, the deamination of TDP-4-amino-4,6-dideoxy-D-glucose is a plausible step in the pathway to create TDP-desosamine, a sugar moiety found in various important macrolide antibiotics. acs.org This demonstrates the role of the amino sugar as an intermediate precursor to other functionally critical deoxy sugars in secondary metabolite pathways.

| Complex Bacterial Glycan/Molecule | Source Organism | Role of this compound |

|---|---|---|

| O-Specific Polysaccharide (O-Antigen) | Aeromonas hydrophila | Integral monosaccharide unit of the pentasaccharide repeat. nih.gov |

| Glycosylated Capsid Fibers | Acanthamoeba polyphaga Mimivirus | Key sugar component of the surface glycoproteins. nih.gov |